molecular formula C13H20N2O B1279385 4-(Aminomethyl)-1-benzylpiperidin-4-ol CAS No. 23804-68-4

4-(Aminomethyl)-1-benzylpiperidin-4-ol

Cat. No. B1279385
CAS RN: 23804-68-4
M. Wt: 220.31 g/mol
InChI Key: IWYHVVSOLJTLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980903B2

Procedure details

To a pre-cooled solution (20° C.) of 1-benzyl-4-piperidone (35.0 mL, 196 mmol) and triethylamine (5.5 mL, 40 mmol) was added trimethylsilylcyanide (32.0 mL, 240 mmol), portionwise over 10 minutes. Once the addition was complete, the reaction mixture was stirred at room temperature for 3 hours. This reaction mixture was then cautiously added (10 mL portions over 12 minutes) to a stirring mixture of lithium aluminum hydride (8.5 g, 224 mmol) in tetrahydrofuran (420 mL). Once the addition was complete the reaction mixture was refluxed for 1.5 hours. After cooling to room temperature, the reaction was quenched with water (8.5 mL), followed by 1N NaOH (8.5 mL), and then water (2×8.5 mL). The resulting mixture was allowed to stir at room temperature overnight. The solids were filtered off and rinsed with DCM and ethanol. The filtrate was concentrated down to a solid and then purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH) to give compound 397 as a yellow solid (39.7 g, 92%). LCMS-ESI (POS), M/Z, M+1: Found 221.2, Calculated 221.2.
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:15]([N:17](CC)CC)C.C[Si](C#N)(C)C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[NH2:17][CH2:15][C:11]1([OH:14])[CH2:12][CH2:13][N:8]([CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:9][CH2:10]1 |f:3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
32 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
420 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once the addition
ADDITION
Type
ADDITION
Details
This reaction mixture was then cautiously added (10 mL portions over 12 minutes)
Duration
12 min
ADDITION
Type
ADDITION
Details
Once the addition
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (8.5 mL)
STIRRING
Type
STIRRING
Details
to stir at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
WASH
Type
WASH
Details
rinsed with DCM and ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down to a solid
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (0-20% methanol in DCM with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NCC1(CCN(CC1)CC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 450.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.